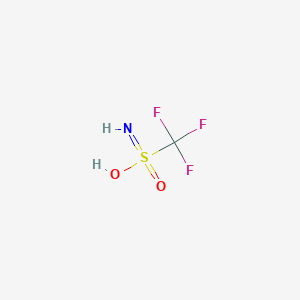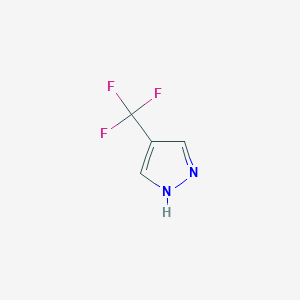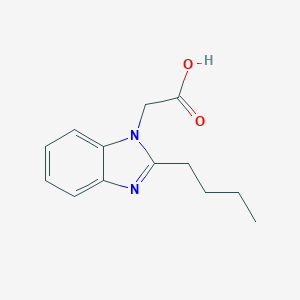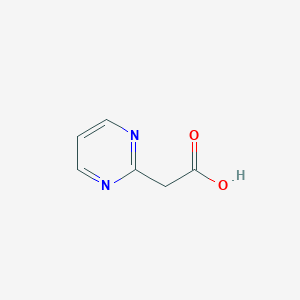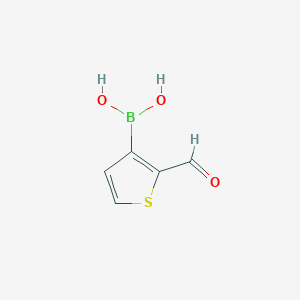
4-Acetylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylpicolinamide (4-AP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of picolinic acid, which is a natural metabolite in the human body. 4-AP has been found to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases and disorders.
Mécanisme D'action
The mechanism of action of 4-Acetylpicolinamide is not fully understood, but it is believed to act on potassium channels in the nervous system. By blocking these channels, 4-Acetylpicolinamide can increase the release of neurotransmitters and promote the regeneration of damaged nerves.
Biochemical and Physiological Effects
4-Acetylpicolinamide has been found to have a range of biochemical and physiological effects. It can increase the release of acetylcholine, a neurotransmitter that is important for cognitive function. 4-Acetylpicolinamide has also been found to improve muscle function and reduce spasticity in patients with neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Acetylpicolinamide in lab experiments is its low toxicity and high solubility in water. However, its effects can be variable depending on the concentration used, and it can be difficult to achieve consistent results.
Orientations Futures
There are several potential future directions for research on 4-Acetylpicolinamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to improve cognitive function in animal models. Another area of interest is its potential use in the treatment of spinal cord injury, as it has been found to promote nerve regeneration. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 4-Acetylpicolinamide.
Méthodes De Synthèse
The synthesis of 4-Acetylpicolinamide can be achieved through several methods, including the reaction of picolinic acid with acetic anhydride and the reaction of picolinamide with acetyl chloride. The latter method is preferred due to its higher yield and simpler reaction conditions.
Applications De Recherche Scientifique
4-Acetylpicolinamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated for the treatment of neurological disorders such as multiple sclerosis, spinal cord injury, and cerebral ischemia. 4-Acetylpicolinamide has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
135450-71-4 |
|---|---|
Nom du produit |
4-Acetylpicolinamide |
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
4-acetylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H8N2O2/c1-5(11)6-2-3-10-7(4-6)8(9)12/h2-4H,1H3,(H2,9,12) |
Clé InChI |
KTULWXKYCZHSMW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=NC=C1)C(=O)N |
SMILES canonique |
CC(=O)C1=CC(=NC=C1)C(=O)N |
Synonymes |
2-Pyridinecarboxamide, 4-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)
